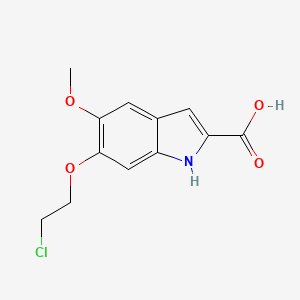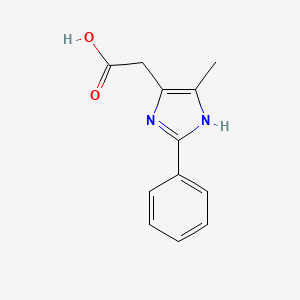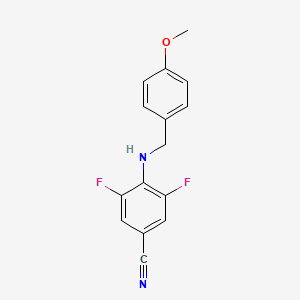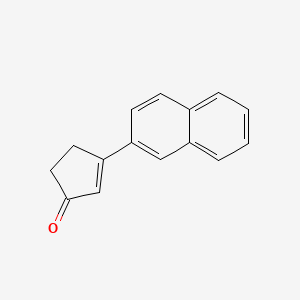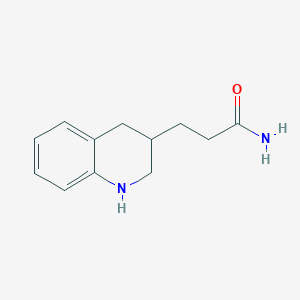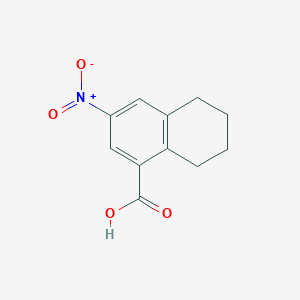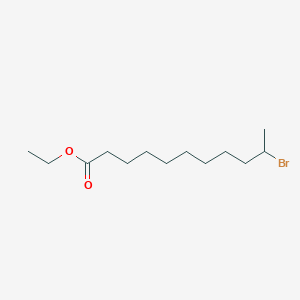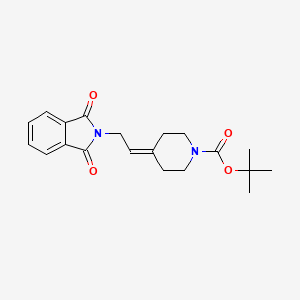
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine is first protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Phthalimide Derivative: The protected piperidine is then reacted with phthalic anhydride to form the phthalimide derivative.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the phthalimide moiety.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the phthalimide moiety.
Substitution: Deprotected amines ready for further functionalization.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in multi-step organic synthesis .
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Utilized in the preparation of peptide and protein derivatives by protecting amine groups during synthesis .
Medicine:
- Involved in the synthesis of medicinally active compounds, including inhibitors and other therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective functionalization of the amine. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent decarboxylation to release the free amine .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected compound used in peptide synthesis.
N-Boc-4-piperidinemethanol: Used in the synthesis of bradycardic agents.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Frequently used in metal-catalyzed cross-coupling reactions.
Uniqueness: tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate is unique due to its dual functionality, combining the protective Boc group with the reactive phthalimide moiety. This allows for versatile applications in both protecting group chemistry and the synthesis of complex organic molecules.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,10H,8-9,11-13H2,1-3H3 |
InChI Key |
LWTSJSMRXQJZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCN2C(=O)C3=CC=CC=C3C2=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

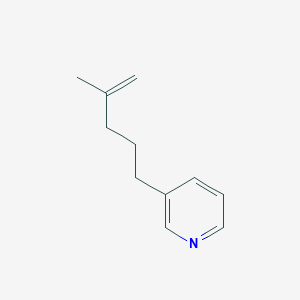
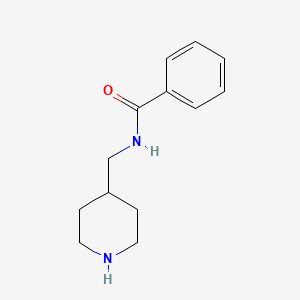
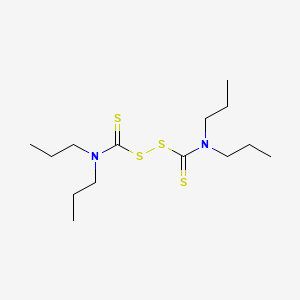
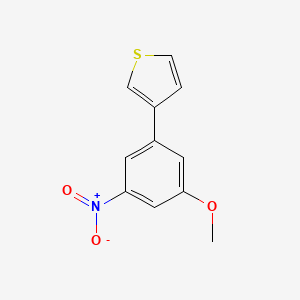
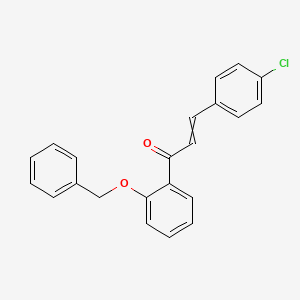
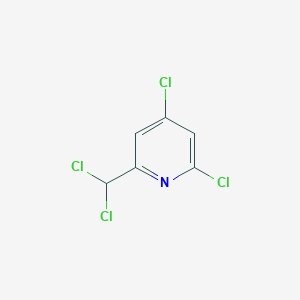
![2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine](/img/structure/B8402050.png)
